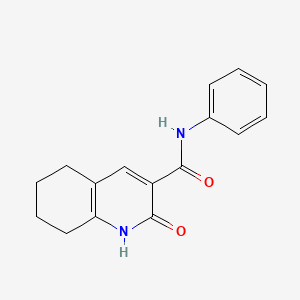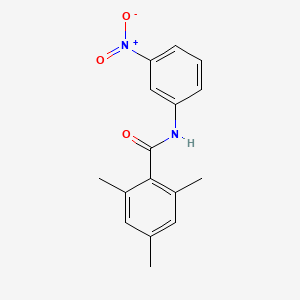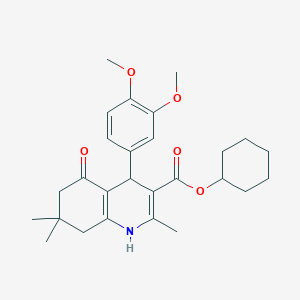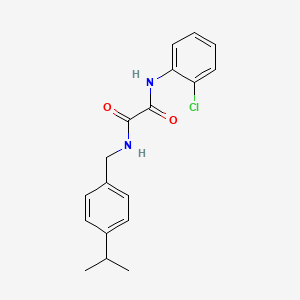
2-oxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as PHQC, is a chemical compound that has been widely studied for its potential applications in scientific research. PHQC belongs to a class of compounds called quinolines, which are known for their diverse biological activities. Additionally, we will explore future directions for research on PHQC.
Wirkmechanismus
The exact mechanism of action of 2-oxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cell proliferation. 2-oxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
2-oxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). 2-oxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as an anti-cancer agent. Additionally, 2-oxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-oxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide for lab experiments is its wide range of biological activities. This makes it a versatile tool for studying various biological processes and diseases. Additionally, 2-oxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is relatively easy to synthesize and can be produced in high yields with high purity.
However, there are also some limitations to using 2-oxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments. One limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, 2-oxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have some toxicity in certain cell types, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-oxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide. One area of interest is in the development of 2-oxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of 2-oxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide and its potential applications in other diseases such as cancer and inflammation. Finally, there is also potential for the development of new synthesis methods for 2-oxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide that may improve its yield and purity.
Synthesemethoden
The synthesis of 2-oxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide can be achieved through a multi-step process involving the reaction of 2-aminobenzophenone with cyclohexanone in the presence of a catalyst to form a quinolone intermediate. This intermediate is then reacted with an amine to form 2-oxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide. This synthesis method has been optimized to produce high yields of 2-oxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide with high purity.
Wissenschaftliche Forschungsanwendungen
2-oxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. 2-oxo-N-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-oxo-N-phenyl-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-15(17-12-7-2-1-3-8-12)13-10-11-6-4-5-9-14(11)18-16(13)20/h1-3,7-8,10H,4-6,9H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJAMGJCEWDEIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(C(=O)N2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5-bromo-2-methoxybenzyl)thio]propanenitrile](/img/structure/B5063578.png)
![2-[3-amino-5-(methylthio)-4H-1,2,4-triazol-4-yl]-N-(2-methylphenyl)butanamide](/img/structure/B5063580.png)

![2-[(4-anilinophenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B5063594.png)
![2-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5063599.png)
![N-(3-bromophenyl)-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5063605.png)
![5-{[5-(3-chloro-2-methylphenyl)-2-furyl]methylene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydro-3-pyridinecarbonitrile](/img/structure/B5063615.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5063625.png)
![2-chlorobenzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5063631.png)

![2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5063654.png)
![2-butyn-1-yl{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}(2-furylmethyl)amine](/img/structure/B5063671.png)
![5-ethyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5063675.png)